3,4,5,6-tetrahydro-2H-1-benzoxocine
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Overview
Description
3,4,5,6-Tetrahydro-2H-1-benzoxocine is a heterocyclic organic compound that features a fused benzene and oxocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrahydro-2H-1-benzoxocine can be achieved through several methods. One common approach involves the cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells . This enzymatic cyclization is a rapid one-pot assembly of heteromacrocyclic compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of biocatalysts such as baker’s yeast cells in the synthesis of heterocyclic compounds suggests a potential pathway for scalable production .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-2H-1-benzoxocine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
3,4,5,6-Tetrahydro-2H-1-benzoxocine has several scientific research applications:
Mechanism of Action
The mechanism by which 3,4,5,6-tetrahydro-2H-1-benzoxocine exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing cellular processes . The specific pathways involved depend on the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrahydro-2H-benzo[b][1,4]-oxazocine: This compound has a similar structure but includes an additional nitrogen atom in the ring system.
2,2,6,9-Tetramethyl-3,4,5,6-tetrahydro-2H-1-benzoxocine-3,8-diol: This derivative features additional methyl and hydroxyl groups.
Uniqueness
3,4,5,6-Tetrahydro-2H-1-benzoxocine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
51060-43-6 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-2H-1-benzoxocine |
InChI |
InChI=1S/C11H14O/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8H,1-2,5-6,9H2 |
InChI Key |
HMMIEQLRXVEQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C2OCC1 |
Origin of Product |
United States |
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